RAD51 inhibitor B02

Übersicht

Beschreibung

RAD51 inhibitor B02 is a small-molecule inhibitor of the RAD51 recombinase . RAD51 is a homologous recombination protein involved in the repair of double-strand breaks in DNA . It is often overexpressed in cancers, making it an interesting target for anti-cancer therapies . B02 inhibits RAD51, disrupting homologous recombination (HR) repair events in cancer cells .

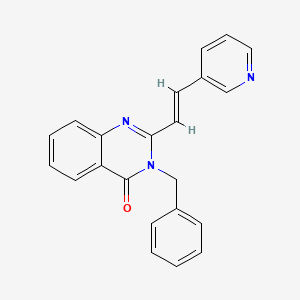

Molecular Structure Analysis

B02 is a pyridinylvinyl-quinazolinone compound . It directly interacts with RAD51 . The structure-activity relationship (SAR) analysis identified the structural components of B02 that are critical for RAD51 inhibition .

Chemical Reactions Analysis

B02 inhibits human RAD51 recombinase and subsequent nucleofilaments formation . It halts homologous recombination (HR) repair events in cancer cells . B02 favors apoptosis in multiple myeloma and is crucial for sensitizing them to doxorubicin .

Physical And Chemical Properties Analysis

B02 is a cell-permeable pyridinylvinyl-quinazolinone compound . It does not affect RecA even at much higher concentration (~250 µM) . It has an IC50 of 27.4 µM .

Wissenschaftliche Forschungsanwendungen

Reproductive Biology

RAD51 Inhibitor B02 has been utilized in reproductive biology to study its effects on polar body extrusion (PBE) rates in porcine oocytes, which is a crucial process in the maturation of oocytes .

Embryonic Development

In the field of embryonic development, this inhibitor has been applied for RAD51 inhibition in porcine embryos to understand its role in embryo formation and development .

Genetic Engineering

B02 has been used to test its effect on targeted nucleotide substitution (TNS) in induced pluripotent stem cells (iPSCs), which is significant for gene editing applications .

Cancer Research

Research has shown that B02 can sensitize cells to DNA-damaging agents such as cisplatin and MMC by impeding homologous recombination (HR) through preventing RAD51 from binding to both ssDNA and dsDNA .

Antitumor Activity

Studies suggest that RAD51 inhibition, through agents like B02, exhibits antitumor activities in hepatocellular carcinoma (HCC) and can synergize with other treatments like sorafenib, providing a novel therapeutic approach .

Drug Development

New series of small-molecule RAD51 inhibitors developed from B02 have shown to be stronger inhibitors of HR than the original B02, suggesting their potential as a basis for developing new pharmacological treatments .

Wirkmechanismus

Target of Action

The primary target of the RAD51 inhibitor B02 is the RAD51 recombinase , a key protein in the homologous recombination (HR) pathway . RAD51 plays a central role in DNA damage repair, particularly in the repair of DNA double-strand breaks (DSBs), which are the most toxic DNA lesions .

Mode of Action

B02 directly interacts with RAD51 and inhibits its function . It specifically inhibits human RAD51 with an IC50 value of 27.4 µM . B02 disrupts RAD51’s binding to DNA and the subsequent formation of nucleoprotein filaments . This halts the HR repair events in cells .

Biochemical Pathways

The inhibition of RAD51 by B02 affects the HR pathway, which is essential for the repair of DSBs . After DSB formation, the DNA ends are resected and coated by the single-stranded DNA (ssDNA)-binding heterotrimer replication protein A (RPA). Subsequently, RPA is displaced by RAD51, which forms a nucleoprotein filament of RAD51 protomers around the ssDNA end . B02 disrupts this process, thereby inhibiting the HR pathway .

Result of Action

The inhibition of RAD51 by B02 leads to the halting of HR repair events in cells . This can result in increased sensitivity of cells to DNA-damaging agents . For example, B02 has been shown to favor apoptosis in multiple myeloma cells and is crucial for sensitizing them to doxorubicin .

Action Environment

The action of B02 can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the efficacy of B02, as it increases the reliance of cells on the HR pathway for DNA repair . .

Eigenschaften

IUPAC Name |

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKDQXSPTHHANP-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RAD51 inhibitor B02 | |

CAS RN |

1290541-46-6 | |

| Record name | ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

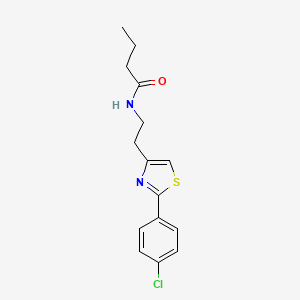

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)

![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)